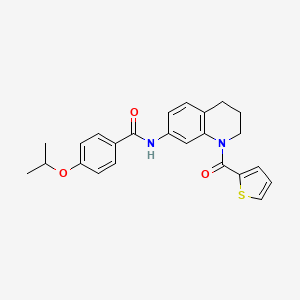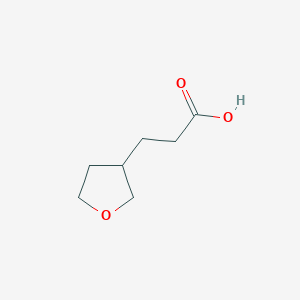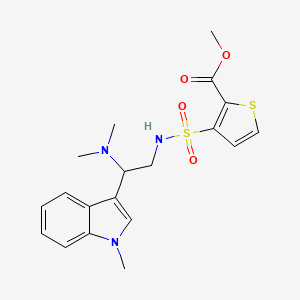
3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of phenyl carbamate derivatives is characterized by the presence of a phenyl group attached to a carbamate moiety. The crystal structure of ethyl 3-[1-(2-hydroxyphenyl)ethylidene]carbazate revealed intermolecular N—H⋯O hydrogen bonds forming centrosymmetric dimers and an intramolecular O—H⋯N interaction . Similarly, the crystal structures of other carbamate derivatives showed various hydrogen bonding patterns and interactions, such as O-H...I and C-H...O hydrogen bonds, and aromatic pi-pi stacking interactions . These structural features are crucial for the stability and biological activity of these compounds.
Chemical Reactions Analysis
The papers describe several chemical reactions involving phenyl carbamate derivatives. For example, the metabolism of 3-phenylpropyl carbamate in humans led to the identification of several hydroxylated metabolites, indicating that these compounds undergo extensive biotransformation . Additionally, phenylisocyanate was used to esterify the free hydroxyl group of 3-hydroxyalkanoic ester residues, resulting in stable phenylcarbamate esters suitable for GC-MS analysis . These reactions highlight the chemical reactivity and potential for modification of phenyl carbamate derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl carbamate derivatives are influenced by their molecular structure. The papers discuss the stability of these compounds under various conditions, such as the stability of carbamate esters to conditions used for generating methyl esters of fatty acids . The presence of substituents on the phenyl ring, such as hydroxyl, methoxy, or halogen groups, can significantly affect the physical properties, such as solubility and melting point, as well as the chemical reactivity of these compounds . These properties are essential for the development of phenyl carbamate derivatives as potential pharmaceutical agents.
Scientific Research Applications
Antimitotic Agents :
- Ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its derivatives have been studied for their antimitotic properties. Both the S- and R-isomers of these compounds are active in several biological systems, with the S-isomer demonstrating greater potency. The isomers and their derivatives are significant for understanding cellular processes related to mitosis and cancer therapy (Temple & Rener, 1992).
Synthesis of Carbamate Derivatives :
- Research in organic chemistry has explored the condensation of methyl (3-hydroxyphenyl)carbamate with various compounds, leading to the synthesis of carbamate derivatives of coumarin and chromene. These compounds have potential applications in drug development and synthesis of complex organic molecules (Velikorodov & Imasheva, 2008).
Photoreactive Polymers :
- Novel polystyrene derivatives containing carbamate in the side chain have been synthesized for use in photoreactive copolymers. These materials are sensitive to UV light and have applications in fields like organic electronics, particularly as dielectric layers in organic field-effect transistors (OFETs) (Kim et al., 2008).
Crystallography and Molecular Structure :
- Studies on ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and its derivatives have provided insights into their molecular and crystal structures. Understanding these structures is crucial for applications in material science, drug design, and molecular engineering (Garden et al., 2007).
Natural Product Isolation :
- Research has identified rarely occurring natural products isolated from plants like Vincetoxicum stocksii, including compounds related to carbamate structures. These findings contribute to the discovery of new natural products with potential pharmacological activities (Khan et al., 2019).
Safety and Hazards
properties
IUPAC Name |
[3-(1-hydroxyethyl)phenyl] N-ethyl-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-13(3)12(15)16-11-7-5-6-10(8-11)9(2)14/h5-9,14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFRTBVKMHUBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2524970.png)


![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2524977.png)
![Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2524978.png)
![3-(4-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524979.png)
![N-isobutyl-3-[5-oxo-1-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2524980.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2524981.png)
![7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2524982.png)

![2-(4-chlorophenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2524985.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2524988.png)
![3-(3,4-dimethoxyphenethyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2524989.png)
